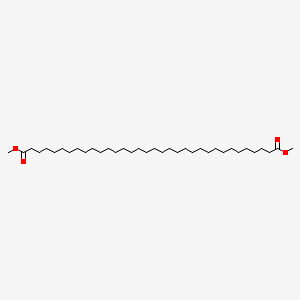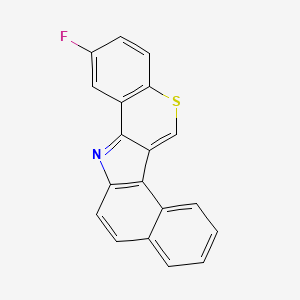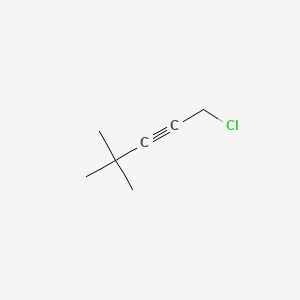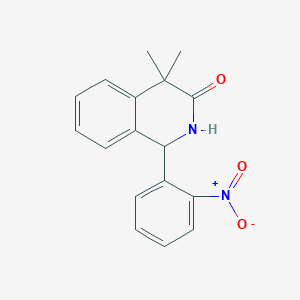stannane CAS No. 53477-28-4](/img/structure/B14633397.png)
[(4-Methoxyphenyl)sulfanyl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)sulfanylstannane is an organotin compound that features a trimethylstannane group attached to a 4-methoxyphenylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)sulfanylstannane typically involves the reaction of 4-methoxythiophenol with trimethyltin chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (4-Methoxyphenyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)sulfanylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and organic halides under inert atmosphere conditions.
Major Products
Substitution: Various organotin derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: New carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Materials Science:
Biology and Medicine:
Industry: Potential use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)sulfanylstannane in chemical reactions typically involves the activation of the stannane group by a catalyst or reagent, followed by nucleophilic attack or coupling with another molecule. The sulfanyl group can also participate in redox reactions, altering the oxidation state of sulfur and affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with a silicon atom instead of tin.
(4-Methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of tin.
(4-Methoxyphenyl)trimethyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
(4-Methoxyphenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. Tin compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
53477-28-4 |
|---|---|
Molekularformel |
C10H16OSSn |
Molekulargewicht |
303.01 g/mol |
IUPAC-Name |
(4-methoxyphenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C7H8OS.3CH3.Sn/c1-8-6-2-4-7(9)5-3-6;;;;/h2-5,9H,1H3;3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QZGKTWPJPBCVDZ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)S[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
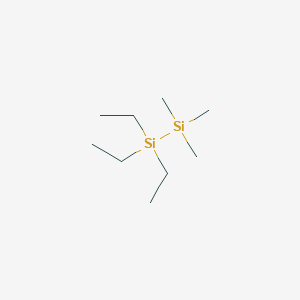
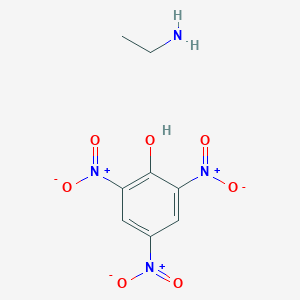

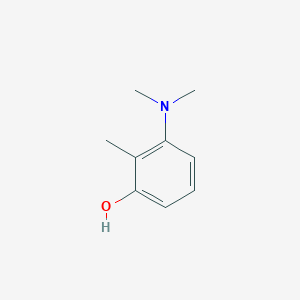
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

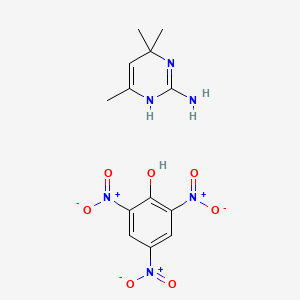

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
